REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:11]=[C:10]([N+:12]([O-])=O)[CH:9]=[CH:8][C:5]=1[CH:6]=[O:7])([O-])=O.[N+](C1C([N+]([O-])=O)=C(C=CC=1)C=O)([O-])=O>C(O)(=O)C.C(OCC)(=O)C.O.[Fe]>[NH2:1][C:4]1[CH:11]=[C:10]([NH2:12])[CH:9]=[CH:8][C:5]=1[CH:6]=[O:7] |f:2.3|
|
Name
|
|
Quantity
|
97 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C=O)C=CC(=C1)[N+](=O)[O-]
|
Name
|
acetic acid ethyl acetate
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O.C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C=O)C=CC(=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C=O)C=CC(=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C(=C(C=O)C=CC1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
35 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred an additional 3 hours at which point the temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a nitrogen purged 5 liter 4-neck flask
|
Type
|
CUSTOM
|
Details
|
fitted with a condenser, mechanical stirrer, addition funnel
|
Type
|
ADDITION
|
Details
|
temperature probe, was added 325 mesh iron dust, which
|
Type
|
CUSTOM
|
Details
|
rose to 28° C
|
Type
|
TEMPERATURE
|
Details
|
to maintain the temperature below 50° C
|
Type
|
ADDITION
|
Details
|
The addition
|
Type
|
ADDITION
|
Details
|
was added (100 g)
|
Type
|
ADDITION
|
Details
|
had dropped to 25° C
|
Type
|
CUSTOM
|
Details
|
The solids were removed by filtration
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with ethyl acetate (3×400 mL)
|
Type
|
WASH
|
Details
|
to wash the solids from the initial
|
Type
|
FILTRATION
|
Details
|
filtration
|
Type
|
WASH
|
Details
|
washed with water (400 mL) and saturated aqueous NaHCO3 (3×400 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over MgSO4 and Darco G-60® (activated charcoal; BNL Fine Chemicals and Reagents, Meriden, Conn.) (10 g)
|
Type
|
FILTRATION
|
Details
|
After filtration
|
Type
|
CUSTOM
|
Details
|
to remove the drying agents
|
Type
|
CONCENTRATION
|
Details
|
the organic layers were concentrated in vacuo to a slurry
|
Type
|
ADDITION
|
Details
|
diluted with 1 L of hexanes
|
Type
|
FILTRATION
|
Details
|
The precipitated solids were collected by suction filtration
|
Type
|
CUSTOM
|
Details
|
dried in air
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=O)C=CC(=C1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 48 g | |
YIELD: PERCENTYIELD | 71% | |
YIELD: CALCULATEDPERCENTYIELD | 71.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |